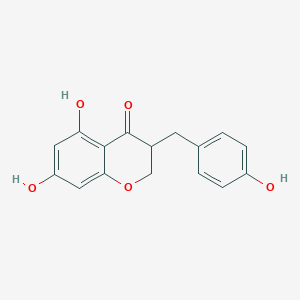

(-)-5,7-二羟基-3-(4-羟基苄基)-4-色满酮

描述

The compound “(-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone” is a derivative of 4-Hydroxybenzyl alcohol . 4-Hydroxybenzyl alcohol is a phenolic compound found in Gastrodia elata and is known for its antioxidant and anti-asthmatic properties .

Synthesis Analysis

The synthesis of 4-Hydroxybenzyl alcohol derivatives has been studied . For instance, 4-hydroxybenzyl alcohol 3-furancarboxylic acid diester (2FHBA) was synthesized from 4-hydroxybenzyl alcohol and carboxylic acids .Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzyl alcohol, a related compound, includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 59 bonds, including 23 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis

The carbamate reaction between 4-hydroxybenzyl alcohol and phenyl isocyanate has been investigated . The reaction between isocyanate and the two types of hydroxyl groups in 4-hydroxybenzyl alcohol falls into two phases, with the phenolic hydroxyl being unexpectedly more reactive than the alcoholic hydroxyl .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxybenzyl alcohol, a related compound, include a density of 1.2±0.1 g/cm3, boiling point of 246.6±13.0 °C at 760 mmHg, and a molecular formula of C7H6O2 .科学研究应用

结构特征和相互作用

rac-3-(4-羟基苄基)色满-4-酮

外消旋标题化合物 (-)-5,7-二羟基-3-(4-羟基苄基)-4-色满酮表现出一种特定的排列方式,其中 4-羟基苄基取代基团与色满酮体系的苯环形成 80.12° 的二面角。这种空间排列有助于其化学性质。此外,该化合物的晶体结构由氢键稳定,形成一维锯齿链和弱芳香 C—H⋯π 相互作用,导致沿特定轴平行的片状结构 (Shalini 等人,2013).

紫外吸收特性

甲醛聚合物和紫外吸收剂

(-)-5,7-二羟基-3-(4-羟基苄基)-4-色满酮的衍生物已显示出作为紫外吸收剂的潜力。具体而言,某些合成的色满酮和四氢萘酮化合物表现出显着的耐光性,它们在聚氯乙烯薄膜中的用途显示出抗光氧化的能力。该特性使这些化合物成为涉及紫外线防护的应用的潜在候选者 (Ninagawa 等人,1982).

治疗潜力和生物活性

保护免受葡萄糖毒性诱导的细胞凋亡

从马齿苋中分离出的一种与 (-)-5,7-二羟基-3-(4-羟基苄基)-4-色满酮相关的异黄酮化合物,对 INS-1 胰腺 β 细胞的葡萄糖毒性诱导的细胞凋亡表现出保护作用。该化合物显着提高细胞活力,降低细胞内活性氧的水平,并调节关键凋亡蛋白的表达,展示了其作为保护胰腺 β 细胞的治疗剂的潜力 (Park 等人,2019).

抑制 α-葡萄糖苷酶和减轻餐后高血糖

另一项研究表明,5,7-二甲氧基-3-(2'-羟基苄基)-4-色满酮((-)-5,7-二羟基-3-(4-羟基苄基)-4-色满酮的衍生物)对参与碳水化合物消化的 α-葡萄糖苷酶和 α-淀粉酶表现出很强的抑制活性。该化合物有效降低了糖尿病小鼠的餐后高血糖,突出了其在管理糖尿病相关疾病中的潜力 (Park 等人,2019).

作用机制

4’-Demethyl-3,9-dihydroeucomin, also known as 4-Demethyl-3,9-dihydroeucomin or (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone, is a high isoflavonoid derived from the agave Ledebouria floribund . This compound has been the subject of various studies due to its potential biological activities.

安全和危害

未来方向

4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . This suggests potential future directions for the development and application of “(-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone” and its derivatives.

属性

IUPAC Name |

5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-7,10,17-19H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIASLUPJXGTCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143264 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

107585-77-3 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107585-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

103 - 104 °C | |

| Record name | (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

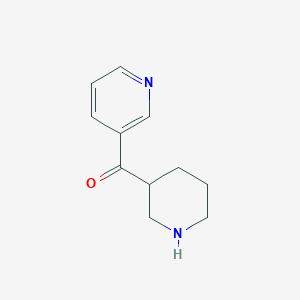

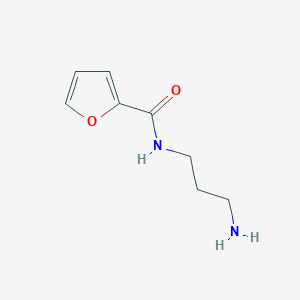

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

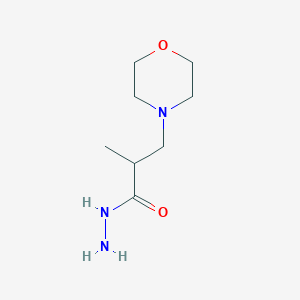

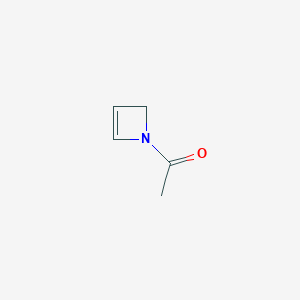

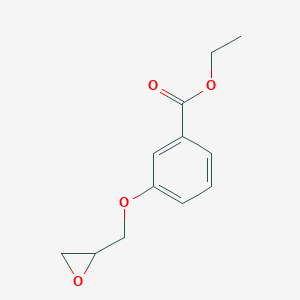

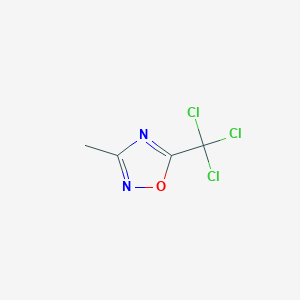

Feasible Synthetic Routes

Q1: What is the biological activity of 4'-Demethyl-3,9-dihydroeucomin?

A1: 4'-Demethyl-3,9-dihydroeucomin exhibited promising anti-inflammatory activity in a study using a chemiluminescent luminol assay. [] It demonstrated significant inhibition of chemiluminescence with an IC50 value of 7 mg/mL, comparing favorably to the NSAID control, meloxicam (IC50 of 6 mg/mL). [] Additionally, it showed excellent antioxidant/free radical scavenging activity, inhibiting 96% of the reaction at a concentration of 10 mg/mL. [] Another study demonstrated its immunomodulatory effects by inhibiting the proliferation of PHA-activated PBMCs (peripheral blood mononuclear cells) with an IC50 of 19.4 µM. [] This compound also significantly inhibited the production of IL-2 and IFN-γ in activated PBMCs in a concentration-dependent manner. []

Q2: What is the source of 4'-Demethyl-3,9-dihydroeucomin?

A2: 4'-Demethyl-3,9-dihydroeucomin has been isolated from two different plant sources:

- Eucomis montana: This South African medicinal plant yielded 4'-Demethyl-3,9-dihydroeucomin along with two other homoisoflavonones. []

- Agave sisalana Perrine ex Engelm.: This plant's leaves were also found to contain 4'-Demethyl-3,9-dihydroeucomin. []

Q3: What is the structural characterization of 4'-Demethyl-3,9-dihydroeucomin?

A3: While the provided abstracts don't explicitly state the molecular formula and weight, the structure of 4'-Demethyl-3,9-dihydroeucomin is provided as (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone. The research papers likely utilized spectroscopic data, including NMR and Mass Spectrometry, for structural elucidation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)